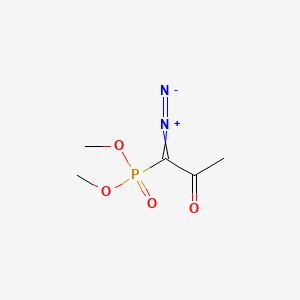

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Número de catálogo B1144549

Peso molecular: 192.11

Clave InChI:

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07179804B2

Procedure details

To sodium hydride (188 mg of a 60% solution in mineral oil, 113 mg clean, 4.70 mmol) in 14 mL of benzene and 2.5 mL of tetrahydrofuran, add (2-oxo-propyl)-phosphonic acid dimethyl ester (743 mg, 618 μL, 4.48 mmol) as a solution in 5 mL of benzene at 0° C. dropwise. The mix remains white and produces some gas. After 1 h at 0° C., add tosyl azide (940 mg, 4.70 mmol) as a solution in 2.5 mL of benzene and warm the mixture to RT. After 2.3 hours, pour the mix through a plug of Celite® rinsing with tetrahydrofuran, benzene, and ether. Concentrate the filtrate and purify the residue by chromatography (Hexanes/EtOAc gradient) to provide 794 mg of (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester as a yellow solid. This material may be used directly. Exact Mass 192.03: mass spectrum (aspci): m/z=165.0 (M+1 (—N2).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[CH3:3][O:4][P:5]([CH2:9][C:10](=[O:12])[CH3:11])(=[O:8])[O:6][CH3:7].S([N:23]=[N+:24]=[N-])(C1C=CC(C)=CC=1)(=O)=O>C1C=CC=CC=1.O1CCCC1>[CH3:3][O:4][P:5]([C:9](=[N+:23]=[N-:24])[C:10](=[O:12])[CH3:11])(=[O:8])[O:6][CH3:7] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

618 μL

|

|

Type

|

reactant

|

|

Smiles

|

COP(OC)(=O)CC(C)=O

|

|

Name

|

|

|

Quantity

|

14 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

940 mg

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produces some gas

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2.3 hours

|

|

Duration

|

2.3 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

pour the

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix through a plug of Celite®

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing with tetrahydrofuran, benzene, and ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purify the residue by chromatography (Hexanes/EtOAc gradient)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COP(OC)(=O)C(C(C)=O)=[N+]=[N-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 794 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 92.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |